Alpha-Ergocryptine vs. Bromocriptine: Differential Prolactin Suppression Potency and Functional Selectivity
In the class of ergocryptine molecules, α-ergocryptine and ergocornine are identified as the most potent endogenous members for prolactin inhibition. Bromocriptine (2-bromo-α-ergocryptine) exhibits a magnification of this effect but with a critical functional distinction: bromination eliminates the uterotonic and vasoconstrictive effects that are retained in α-ergocryptine [1]. This differential functional profile is essential for applications where preserving or avoiding vasoactive effects is a key experimental variable.
| Evidence Dimension | Relative prolactin inhibitory potency and associated functional effects |
|---|---|
| Target Compound Data | Among most potent ergocryptine molecules for prolactin inhibition; retains uterotonic and vasoconstrictive effects |
| Comparator Or Baseline | Bromocriptine (2-bromo-α-ergocryptine): Magnified prolactin inhibition; loss of uterotonic and vasoconstrictive effects |
| Quantified Difference | Qualitative difference in retained versus eliminated vasoactive properties; quantitative potency difference described as 'magnification' relative to α-ergocryptine |
| Conditions | Review of ergot alkaloid structure-activity relationships in hyperprolactinemia |
Why This Matters
Selection between α-ergocryptine mesylate and bromocriptine should be driven by whether vasoactive effects are desirable or confounding for the experimental model.
- [1] Mornex R, Hugues B. Dopaminergic agents in the treatment of hyperprolactinemia. J Pharmacol. 1983;14 Suppl 3:81-103. PMID: 6369001. View Source
